molecular formula C4H13N3O4S B11718888 N-ethyl-N-methylguanidine; sulfuric acid

N-ethyl-N-methylguanidine; sulfuric acid

Cat. No.: B11718888
M. Wt: 199.23 g/mol
InChI Key: XQINLUJNQVCERO-UHFFFAOYSA-N
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Description

N-Ethyl-N-methylguanidine; sulfuric acid (CAS 1798040-90-0) is a guanidine derivative with the molecular formula C₈H₂₄N₆O₄S and a molecular weight of 300.38 g/mol . It is commercially available as a sulfate salt and serves as a critical intermediate in synthesizing pharmaceuticals, agrochemicals, and technical products . The compound features an ethyl and methyl group attached to the guanidine backbone, which influences its solubility, reactivity, and applications compared to other guanidine derivatives.

Properties

Molecular Formula

C4H13N3O4S

Molecular Weight

199.23 g/mol

IUPAC Name

1-ethyl-1-methylguanidine;sulfuric acid

InChI

InChI=1S/C4H11N3.H2O4S/c1-3-7(2)4(5)6;1-5(2,3)4/h3H2,1-2H3,(H3,5,6);(H2,1,2,3,4)

InChI Key

XQINLUJNQVCERO-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=N)N.OS(=O)(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-methylguanidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions can vary, but they often involve specific temperatures and solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce N-ethyl-N-methylguanidine oxide, while reduction may yield N-ethyl-N-methylguanidine hydride .

Scientific Research Applications

N-ethyl-N-methylguanidine; sulfuric acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-ethyl-N-methylguanidine involves its ability to form hydrogen bonds and interact with biological molecules. The guanidinium cation, formed at physiological pH, can interact with aromatic systems in biological environments, such as amino acids and nucleic acid bases . This interaction can influence the conformation and function of these molecules, leading to various biological effects.

Comparison with Similar Compounds

N,N-Dimethylguanidine Sulfate

  • CAS : 598-65-2 (2:1 sulfate ratio) .
  • Molecular Formula : C₃H₁₂N₆O₄S (2:1 sulfate) .
  • Synthesis : Produced via the reaction of cyanamide with dimethylamine .
  • Applications: Used in herbicides (e.g., hexazinone) and insecticides (e.g., pirimicarb) .
  • Commercial availability in both 1:1 and 2:1 sulfate ratios offers flexibility in industrial applications .

N-Ethylguanidine Sulfate (2:1)

  • CAS : 3482-86-8 .
  • Molecular Formula : C₆H₂₀N₆O₄S .
  • Applications : Intermediate for pharmaceuticals and agrochemicals, similar to N-ethyl-N-methylguanidine .

N-Methyl-N'-Nitroguanidine

  • CAS : 4245-76-5 .
  • Molecular Formula : C₂H₆N₄O₂ .
  • Properties : White crystalline powder with a melting point of 156–161°C ; highly soluble in water and alkali .
  • Applications: Precursor for neonicotinoid insecticides (e.g., clothianidin) .
  • Key Differences: Nitro group introduces explosive properties and distinct pesticidal activity compared to non-nitrated guanidines.

N-(2-Chloro-5-Methylsulfanyl-Phenyl)-N''-(3-Methylsulfanyl-Phenyl)-Guanidine

  • CAS : 160754-78-9 .
  • Molecular Formula : C₁₅H₁₆ClN₃S₂ .
  • Key Differences :
    • Complex aromatic substituents enhance binding affinity to biological targets but reduce solubility in polar solvents.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications Notable Properties
N-Ethyl-N-methylguanidine sulfate 1798040-90-0 C₈H₂₄N₆O₄S 300.38 Pharmaceuticals, agrochemicals Ethyl-methyl substitution enhances lipophilicity
N,N-Dimethylguanidine sulfate 598-65-2 C₃H₁₂N₆O₄S 228.23 Herbicides, insecticides High water solubility; commercial versatility
N-Ethylguanidine sulfate 3482-86-8 C₆H₂₀N₆O₄S 272.33 Intermediate synthesis Simpler structure with ethyl group
N-Methyl-N'-nitroguanidine 4245-76-5 C₂H₆N₄O₂ 118.10 Neonicotinoid insecticides Nitro group confers pesticidal activity
N-(2-Chloro-5-methylsulfanyl-phenyl)-... 160754-78-9 C₁₅H₁₆ClN₃S₂ 345.90 Biomedical research Aromatic substituents for target binding

Research Findings and Key Differences

  • Nitrated derivatives (e.g., N-methyl-N'-nitroguanidine) exhibit explosive tendencies and specialized pesticidal applications .
  • Solubility :
    • Sulfate salts generally enhance water solubility, but bulky substituents (e.g., aromatic rings) reduce it .
  • Metabolism :
    • Hepatic sulfotransferases show higher activity for N-ethyl derivatives than N-methyl analogs, impacting drug metabolism .

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